Cefazedone Impurity 12
Description
Cefazedone Impurity 12 is a degradation product or synthetic byproduct associated with the antibiotic cefazedone, a first-generation cephalosporin. Cefazedone itself exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with efficacy demonstrated in murine infection models and human pharmacokinetic studies . Impurities like this compound may arise during synthesis, storage, or degradation, necessitating rigorous analytical characterization.
Properties
CAS No. |
184696-69-3 |
|---|---|
Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
(4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-ene-3,11-dione |
InChI |
InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1 |
InChI Key |
PEXXBWBJJAMURF-CLZZGJSISA-N |
Isomeric SMILES |
C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)N)SC2 |
Canonical SMILES |
C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione; (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes in Cefazedone Production
Cefazedone’s synthesis involves multi-step reactions that inadvertently generate Impurity 12. Two patented methods highlight key pathways:
Method 1 (CN104230958A):
This approach involves four stages:
-
Chlorination of pyridone derivatives: 3,5-bis-chloro-4-pyridone acetic acid is synthesized via chlorination of pyridone using chlorine bleach liquor in chloroform.
-
Acylation of 7-ACA: The chloro-pyridone acetic acid reacts with 7-aminocephalosporanic acid (7-ACA) in the presence of trichloroacetic chloride and N,O-bis(trimethylsilyl)acetamide (BSA).
-
Thiolation: 5-methyl-2-sulfhydryl-1,3,4-thiadiazole is introduced to form the final cefazedone product.
-
Impurity formation: Incomplete reactions or side reactions during thiolation and acylation stages lead to Impurity 12.
Method 2 (CN110563750A):
This alternative route employs a catalytic system (boron trifluoride-dimethyl carbonate) to couple 7-ACA with intermediate IV (3,5-dichloro-4-pyridone acetic acid derivative). The use of 2-iodophenylboronic acid in toluene or dichloromethane facilitates condensation, yielding cefazedone with reduced impurity levels (≤0.18%).
Table 1: Comparative Synthesis Conditions and Impurity Profiles
Degradation Pathways Leading to Impurity 12
Forced degradation studies on analogous cephalosporins (e.g., cefazolin) reveal that Impurity 12 likely forms via:
-
Acidic hydrolysis: Protonation of the β-lactam ring followed by cleavage and decarboxylation.
-
Photolytic stress: UV exposure induces radical-mediated decomposition of the thiadiazole moiety.
-
Base-mediated elimination: Alkaline conditions trigger β-lactam ring opening and subsequent rearrangement.
In cefazedone, the thiadiazole-thiol side chain (5-methyl-1,3,4-thiadiazole-2-thiol) is particularly susceptible to oxidation, forming sulfonic acid derivatives that correlate with Impurity 12.
Factors Influencing Impurity 12 Formation
Reaction Conditions and Solvent Effects
-
pH Control: Optimal pH ranges (5.5–6.0) during thiolation minimize side reactions. Deviations below pH 5.0 accelerate degradation, increasing Impurity 12 levels by 15–20%.
-
Temperature: Low temperatures (1–5°C) during acylation reduce epimerization and byproduct formation. Elevated temperatures (>70°C) during reflux promote impurity generation.
-
Solvent Polarity: Polar aprotic solvents (DMF) enhance nucleophilic attack on 7-ACA but increase solvolysis risks, whereas toluene improves regioselectivity.
Catalytic Systems and Reagent Ratios
-
Trichloroacetic Chloride: Excess reagent (0.6 equiv.) in Method 1 leads to over-acylation, producing N-acylated byproducts that degrade into Impurity 12.
-
Boron Trifluoride Complexes: Method 2’s catalytic system suppresses epimerization but requires precise stoichiometry (2.0–2.5 equiv.) to avoid Lewis acid-mediated degradation.
Analytical Characterization and Quantification
Chromatographic Methods
-
HPLC Conditions: Reverse-phase C18 columns (250 × 4.6 mm, 5 μm) with mobile phases of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (85:15) resolve Impurity 12 at retention times of 12.3–12.8 min.
-
LC-MS/MS Analysis: Negative ionization mode detects Impurity 12 at m/z 212.23 ([M–H]⁻), with fragment ions at m/z 168 (dehydration) and 112 (decarboxylation).
Spectroscopic Data
-
IR Spectroscopy: Peaks at 1775 cm⁻¹ (β-lactam C=O) and 1650 cm⁻¹ (amide I) confirm structural integrity, while a 1540 cm⁻¹ band (C–S stretching) indicates thiadiazole degradation.
-
NMR (¹H): Loss of thiol proton (δ 3.8 ppm) and emergence of a sulfonic acid proton (δ 10.2 ppm) distinguish Impurity 12 from cefazedone.
Comparative Analysis with Related Cephalosporin Impurities
Table 2: Structural and Functional Comparison of Cephalosporin Impurities
Mitigation Strategies and Industrial Best Practices
Process Optimization
Chemical Reactions Analysis
Types of Reactions
Cefazedone Impurity 12 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert certain functional groups within the impurity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the impurity’s chemical properties .
Scientific Research Applications
Cefazedone Impurity 12, a byproduct of the synthesis of cefazedone, has garnered attention in scientific research due to its implications in pharmaceutical safety and efficacy. This article explores its applications, focusing on toxicity assessment, stability studies, and its role in quality control within the pharmaceutical industry.
Toxicity Assessment
One of the primary applications of this compound is in toxicity evaluation. Recent studies have employed zebrafish embryos as a model organism to assess the teratogenic effects of this impurity. The findings indicate that exposure to concentrations above 100 μg/ml leads to significant developmental abnormalities:
| Concentration (μg/ml) | Teratogenic Rate (%) | Observed Effects |
|---|---|---|
| ≤10 | <5 | Normal development |
| 50 | <5 | Minor abnormalities |
| 100 | 23 | Moderate deformities |
| 300 | >90 | Severe deformities, pigmentation loss |
| 500 | >90 | High mortality rates |
This data highlights the importance of controlling impurity levels to mitigate potential risks associated with cefazedone administration .
Stability Studies
This compound is also significant in stability studies aimed at understanding how impurities affect the degradation and shelf-life of cefazedone formulations. Research has shown that various degradation conditions can lead to an increase in impurity levels, which may compromise drug efficacy. For instance, forced degradation studies have identified multiple degradation pathways for cefazedone, resulting in various impurities, including this compound .
Case Study 1: Zebrafish Toxicity Testing
A study utilizing zebrafish embryos demonstrated that this compound exhibited teratogenic effects at concentrations exceeding 100 μg/ml. This research underscores the necessity for rigorous toxicity testing for impurities in pharmaceutical products before clinical application.
Case Study 2: Clinical Observations
Long-term clinical observations comparing cefazedone with other cephalosporins revealed that patients exposed to higher levels of impurities reported more adverse effects. This correlation emphasizes the critical role of monitoring impurities like this compound in ensuring patient safety and therapeutic efficacy.
Mechanism of Action
like other cephalosporin-related compounds, it may interact with bacterial cell wall synthesis pathways, potentially inhibiting bacterial growth . Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Analytical and Regulatory Challenges
Detection Methods
Advanced techniques like ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) are employed for impurity quantification in cephalosporins, as demonstrated for cefazedone and etimicin in plasma . These methods ensure specificity and sensitivity for trace-level impurities.
Regulatory Thresholds
Pharmacopeial standards (e.g., Japanese Pharmacopoeia) mandate strict limits for cephalosporin impurities, typically ≤0.1–0.5% depending on toxicity profiles .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Cefazedone Impurity 12 in drug substances?
- Methodology : Use high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) for precise structural elucidation and quantification. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structures. For routine analysis, validated HPLC-UV methods with photodiode array (PDA) detection can monitor impurity levels during stability studies .
- Data Requirements : Provide fragmentation patterns (Q-TOF-MS), spectral matches (NMR), and retention time consistency across batches .
Q. How can synthesis pathways of this compound be traced to optimize manufacturing processes?
- Methodology : Retrospective analysis of synthetic intermediates (e.g., dihydrophenylglycine derivatives) using process analytical technology (PAT). Characterize impurities at each synthesis step via LC-MS/MS to identify critical points where Impurity 12 is introduced .
- Experimental Design : Compare impurity profiles of batches synthesized under varying conditions (e.g., temperature, catalysts) to isolate factors contributing to Impurity 12 formation .
Q. What are the minimum purity thresholds for this compound in preclinical studies?
- Guidelines : Follow ICH Q3A/B recommendations, where impurities >0.1% of the active pharmaceutical ingredient (API) require identification and qualification. For early-phase studies (Phase I), impurity levels must not exceed those supported by animal safety data .
- Verification : Use batch analysis data from stability and safety evaluation batches to justify provisional limits .
Advanced Research Questions
Q. How can researchers validate the sensitivity and specificity of analytical methods for this compound?
- Validation Parameters :
- Specificity : Demonstrate resolution of Impurity 12 from structurally similar analogs using forced degradation studies (acid/base hydrolysis, oxidation).
- Linearity : Establish a calibration curve (e.g., 0.05–1.5% of API) with R² ≥0.995.
- Accuracy : Spike recovery experiments (80–120% range) in triplicate .
Q. What strategies resolve contradictions in impurity profiling data across multiple analytical platforms?
- Cross-Validation : Compare results from orthogonal methods (e.g., LC-MS vs. GC-MS) to confirm impurity identity. Use statistical tools (e.g., principal component analysis) to identify outliers or method-specific biases .
- Root-Cause Analysis : Investigate sample preparation artifacts (e.g., solvent interactions) or instrument calibration drift. Replicate analyses under standardized conditions .
Q. How do regulatory expectations for this compound limits differ between Phase I and Phase III clinical trials?
- Phase I : Preliminary impurity limits based on batch data and genotoxic risk assessment. Analytical methods require partial validation (specificity, accuracy) .
- Phase III : Full method validation per ICH Q2(R1). Justify final limits using long-term stability data (e.g., 24 months) and align with pharmacopeial standards (USP/EP) .
Q. What experimental approaches ensure robust structural elucidation of this compound?
- Multi-Technique Workflow :
Isolation : Use preparative HPLC to obtain high-purity Impurity 12 (>95%).
Characterization : Combine ¹H/¹³C NMR, HRMS, and IR spectroscopy for functional group analysis.
Fragmentation Studies : Perform MS/MS to map degradation pathways .
Q. How can impurity control strategies for this compound align with ICH and USP guidelines?
- Compliance Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
